Compound Description: This compound serves as a key intermediate in the synthesis of various 1,2,4-triazol-3-one derivatives with antimicrobial activities. [ [] ] The compound itself does not show significant antimicrobial activity against the tested strains except for Candida tropicalis and Candida albicans. [ [] ]
Compound Description: This compound is another key intermediate utilized in the synthesis of various 1,2,4-triazol-3-one derivatives with potential antimicrobial properties. [ [] ] This compound, unlike the previous one, demonstrates good or moderate antimicrobial activity against a range of bacterial strains. [ [] ]
Compound Description: These quinolone derivatives, specifically those with electron-withdrawing groups, exhibited promising antibacterial activity against various bacterial strains. [ [] ] They are further investigated for their potential mechanism of action, focusing on interactions with microbial DNA gyrase through molecular docking studies. [ [] ]
Compound Description: This series of quinolone derivatives, particularly those containing electron-withdrawing groups, demonstrated promising antibacterial activity against various bacterial strains. [ [] ] This series, along with the previous one, showcases the potential of combining quinolone and triazole moieties for enhancing antibacterial potency. [ [] ]
Compound Description: This class of quinolone derivatives, containing a 1,3,4-thiadiazole ring, exhibited moderate antibacterial activity compared to the previous triazole-substituted quinolones. [ [] ] This suggests that the specific heterocyclic ring incorporated into the quinolone scaffold plays a crucial role in modulating antibacterial activity. [ [] ]
Compound Description: These quinolone derivatives, incorporating a 1,3,4-oxadiazole ring, demonstrated interesting antibacterial activity, particularly for compounds with electron-donating groups. [ [] ] This observation, contrasting with the previous series, further reinforces the critical role of the specific heterocyclic ring in modulating the biological activity of these quinolone derivatives. [ [] ]
Compound Description: This molecule is a key intermediate in the synthesis of various quinazolinone derivatives with potential anti-inflammatory and analgesic activities. [ [] ]
Compound Description: These quinazolinone derivatives, synthesized from the previous acetohydrazide intermediate, were evaluated for their anti-inflammatory and analgesic activities. [ [] ] The incorporation of the thiazolidinone ring further expands the structural diversity within this series, aiming to optimize biological activity. [ [] ]
Compound Description: These quinazolinone derivatives, also synthesized from the acetohydrazide intermediate, were evaluated for their anti-inflammatory and analgesic activities, with some compounds showing promising results. [ [] ] The incorporation of the azetidinone ring adds to the structural diversity within this series. [ [] ]
Compound Description: This compound serves as a key intermediate for the synthesis of fluorinated quinolone piperazine derivatives designed to explore novel bioactivities. [ [] ]
Compound Description: This compound, synthesized from the previous intermediate, features a fused triazolothiadiazole system and is further modified to create fluoroquinolone piperazine derivatives. [ [] ] This compound demonstrates how triazoles can be used to build complex fused heterocyclic systems for medicinal chemistry applications. [ [] ]
Compound Description: This compound is a potent and selective inhibitor of phosphodiesterase 9 (PDE9), currently under preclinical development for Alzheimer's disease. [ [] ] It selectively inhibits human and murine PDE9 activity in vitro. [ [] ]
Compound Description: This compound is a potent activator of soluble guanylate cyclase (sGC). [ [] ] It was used in conjunction with the PDE9 inhibitor BAY 73-6691 to investigate the effects of PDE9 inhibition on intracellular cGMP levels. [ [] ]
Compound Description: This compound acts as a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) stimulator. [ [, ] ] It has been shown to induce relaxations in rat mesenteric artery [ [] ] and potentiate cGMP signals in a PDE9 reporter cell line. [ [] ]
Compound Description: This compound was one of the four potential SARS-CoV-2 main protease (Mpro) inhibitors investigated through molecular docking and molecular dynamics simulations. [ [] ] The study aimed to identify new potential drug candidates for treating COVID-19 by targeting the Mpro, a crucial enzyme for the virus lifecycle. [ [] ]
Compound Description: Similar to L1, this compound was also studied as a potential SARS-CoV-2 main protease (Mpro) inhibitor through molecular docking and molecular dynamics simulations. [ [] ] The researchers aimed to identify effective inhibitors of Mpro, a key target for developing antiviral drugs against COVID-19. [ [] ]
Compound Description: This compound was another potential SARS-CoV-2 main protease (Mpro) inhibitor investigated through molecular docking and molecular dynamics simulations. [ [] ] The study demonstrated the potential of L3 to bind effectively to the Mpro and inhibit its activity. [ [] ]
Compound Description: This compound, featuring three 1,2,4-triazole moieties, was also investigated as a potential SARS-CoV-2 main protease (Mpro) inhibitor using molecular docking and molecular dynamics simulations. [ [] ] The study suggested its potential as an effective inhibitor, highlighting the promising role of triazole-containing compounds in antiviral drug development. [ [] ]
Nω-nitro-l-arginine methyl ester
Compound Description: This compound acts as a nitric oxide (NO) synthesis inhibitor. [ [] ] It was used in a study investigating the mechanisms of vasorelaxation induced by NO-independent sGC stimulators. [ [] ] The results showed that it reduced the relaxant responses, indicating a role of NO in the overall effect. [ [] ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.